5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile

Physicochemical profiling Lead optimization Library design

5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile (CAS 1339128-47-0) is a fully substituted 1H-pyrazole-4-carbonitrile bearing a chlorine at C5, an ethyl group at C3, and a methyl group at N1. It belongs to the pyrazole-4-carbonitrile family, a privileged scaffold in medicinal chemistry and agrochemical discovery, where the C4 nitrile serves as a versatile synthetic handle and a hydrogen-bond acceptor in target binding.

Molecular Formula C7H8ClN3
Molecular Weight 169.61
CAS No. 1339128-47-0
Cat. No. B2835559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile
CAS1339128-47-0
Molecular FormulaC7H8ClN3
Molecular Weight169.61
Structural Identifiers
SMILESCCC1=NN(C(=C1C#N)Cl)C
InChIInChI=1S/C7H8ClN3/c1-3-6-5(4-9)7(8)11(2)10-6/h3H2,1-2H3
InChIKeySCWKPOZSITYGIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile (CAS 1339128-47-0): Procurement-Relevant Identity and Class Context


5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile (CAS 1339128-47-0) is a fully substituted 1H-pyrazole-4-carbonitrile bearing a chlorine at C5, an ethyl group at C3, and a methyl group at N1 [1]. It belongs to the pyrazole-4-carbonitrile family, a privileged scaffold in medicinal chemistry and agrochemical discovery, where the C4 nitrile serves as a versatile synthetic handle and a hydrogen-bond acceptor in target binding [2]. The compound is supplied as a liquid at room temperature with a molecular formula of C7H8ClN3 and a molecular weight of 169.61 g/mol, and is commercially available at ≥95% purity from multiple vendors for non-human research use .

Why 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile Cannot Be Replaced by Common Pyrazole-4-carbonitrile Analogs


Pyrazole-4-carbonitriles are not functionally interchangeable, as each substitution pattern governs key properties for downstream applications. The target compound combines a 5-chloro substituent (enabling nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling) with a 3-ethyl group (modulating lipophilicity and steric environment) and an N1-methyl cap (blocking tautomerization at the ring nitrogen). Removing the 3-ethyl group—as in 5-chloro-1-methyl-1H-pyrazole-4-carbonitrile (CAS 111493-52-8)—reduces the molecular weight by ~28 Da and lowers the predicted logP by approximately 0.5–1.0 log units, potentially altering membrane permeability and protein binding [1]. Conversely, removing the 5-chloro group—as in 3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile (CAS 1541967-39-8)—eliminates the most versatile synthetic diversification handle on the ring, restricting the scope of late-stage functionalization . The quantitative evidence below details these differentiation dimensions.

Quantitative Differentiation Evidence for 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile vs. Closest Analogs


Molecular Weight and Predicted logP Differentiation vs. 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile (CAS 111493-52-8)

The target compound possesses a 3-ethyl substituent absent in 5-chloro-1-methyl-1H-pyrazole-4-carbonitrile, resulting in a molecular weight increase of 28.05 Da (169.61 vs. 141.56 g/mol) . The ethyl group is predicted to increase logP by ~0.5–1.0 units above the comparator's XLogP3-AA of 0.9, based on the Hansch π contribution of an aliphatic CH2CH3 fragment [1]. This logP shift places the target compound in a more favorable lipophilicity range for blood–brain barrier penetration (typically logP 1.5–2.5) if used in CNS-targeted library synthesis.

Physicochemical profiling Lead optimization Library design

Predicted Boiling Point and Physical State Differentiation vs. 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile

The target compound is a liquid at room temperature with a predicted boiling point of 488.0 ± 45.0 °C, whereas the comparator lacking the 3-ethyl group is a solid (mp 63–64 °C) with a measured boiling point of 270 °C at 760 mmHg . The 218 °C higher predicted boiling point of the target compound indicates substantially greater intermolecular cohesion, which directly impacts distillation-based purification feasibility and large-scale handling protocols.

Process chemistry Large-scale synthesis Purification method selection

Synthetic Diversification Handle: 5-Chloro Substituent vs. 5-Unsubstituted Analog

The 5-chloro group provides a reactive handle for nucleophilic aromatic substitution (SNAr), Suzuki–Miyaura, Buchwald–Hartwig, and other transition-metal-catalyzed cross-coupling reactions to generate C5-functionalized analogs. By contrast, 3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile (CAS 1541967-39-8), which lacks the 5-chloro substituent, offers no equivalent diversification point at this position without prior C–H activation, which requires harsher conditions and directing group installation . This difference makes the target compound a superior scaffold for generating structurally diverse libraries through a single common intermediate.

Late-stage functionalization Cross-coupling chemistry Parallel library synthesis

Commercial Purity Benchmarking vs. Closest Analogs

The target compound is supplied at a minimum purity of 95% by multiple vendors including AKSci (Catalog 2258DR), Leyan (Catalog 2013644), and CheMenu (Catalog CM466453) . This purity level is consistent with the closest analog 5-chloro-1-methyl-1H-pyrazole-4-carbonitrile, also typically supplied at 95% . However, the target compound carries the distinct MDL identifier MFCD18886879, which facilitates unambiguous procurement and inventory tracking.

Supplier qualification Quality assurance Procurement specification

Optimal Application Scenarios for 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile Based on Differential Evidence


Diversifiable Scaffold for Kinase or GPCR Targeted Library Synthesis

The 5-chloro substituent enables rapid parallel C5 diversification via Suzuki or Buchwald–Hartwig coupling, while the 4-carbonitrile serves as a hydrogen-bond acceptor or a precursor to tetrazole bioisosteres. The 3-ethyl group provides steric and lipophilic modulation distinct from the 3-methyl or 3-unsubstituted analogs, making this compound a preferred starting material when the target binding pocket contains a hydrophobic cleft near the C3 position .

Agrochemical Intermediate for Pyrazole-4-carbonitrile-Derived Herbicides or Fungicides

Pyrazole-4-carbonitriles are established precursors to protoporphyrinogen oxidase (PPO) inhibitor herbicides and succinate dehydrogenase inhibitor (SDHI) fungicides. The target compound's 5-chloro substituent can be elaborated to biaryl or heteroaryl motifs commonly found in commercial agrochemicals, while the 3-ethyl group may impart crop selectivity through differential metabolism [1].

Physicochemical Property Optimization in CNS Drug Discovery Programs

The predicted logP of 1.4–1.9, combined with a molecular weight of 169.61 Da, places this compound within favorable CNS drug-like space. Its liquid physical state facilitates automated liquid handling for high-throughput chemistry, contrasting with the solid comparator 5-chloro-1-methyl-1H-pyrazole-4-carbonitrile which requires dissolution before dispensing .

Building Block for Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 169.61 Da, the compound sits within the fragment range (MW < 300 Da) and presents three distinct vectors for elaboration: the 4-carbonitrile (H-bond acceptor), the 5-chloro (synthetic handle), and the 3-ethyl (hydrophobic contact). This multi-vector substitution pattern is superior to simpler analogs that offer fewer growth directions, supporting efficient fragment-to-lead optimization .

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